molecular formula C15H14O2S B12541122 Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- CAS No. 794525-98-7

Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]-

Katalognummer: B12541122
CAS-Nummer: 794525-98-7
Molekulargewicht: 258.3 g/mol
InChI-Schlüssel: BSERVJJSENUZQO-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- is a complex organic compound with a unique structure that includes a benzene ring, an acetaldehyde group, and a sulfinyl group attached to a methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- typically involves multi-step organic reactions. One common method includes the sulfoxidation of a precursor compound, such as 4-methylphenyl sulfide, followed by the introduction of the benzeneacetaldehyde moiety. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- may involve large-scale sulfoxidation processes using continuous flow reactors. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring high purity and consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the acetaldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzeneacetaldehyde compounds, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl group plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses and signal transduction mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzeneacetaldehyde: A simpler analog without the sulfinyl group.

    4-Methylphenyl Sulfide: Lacks the benzeneacetaldehyde moiety.

    Phenylacetaldehyde: Similar structure but without the sulfinyl and methylphenyl groups.

Uniqueness

Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

794525-98-7

Molekularformel

C15H14O2S

Molekulargewicht

258.3 g/mol

IUPAC-Name

2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]acetaldehyde

InChI

InChI=1S/C15H14O2S/c1-12-6-8-14(9-7-12)18(17)15-5-3-2-4-13(15)10-11-16/h2-9,11H,10H2,1H3/t18-/m0/s1

InChI-Schlüssel

BSERVJJSENUZQO-SFHVURJKSA-N

Isomerische SMILES

CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2CC=O

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2CC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.